![molecular formula C13H11BrO3 B13194516 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound that features a furan ring substituted with a bromophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the furan ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic Acid: A related compound with similar structural features but different functional groups.
2-Bromo-2-phenylacetic Acid: Another similar compound with a bromophenyl group and acetic acid moiety.
Uniqueness
2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H11BrO3 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C13H11BrO3/c1-8-6-12(17-11(8)7-13(15)16)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
NUOVLWRBPIFOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


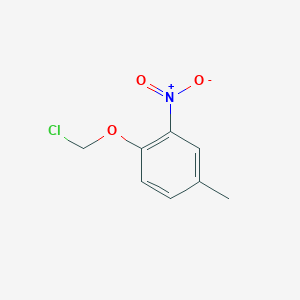
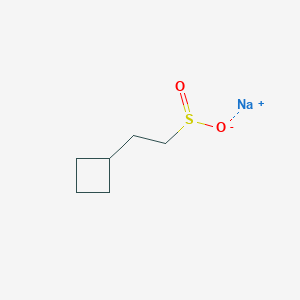
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)

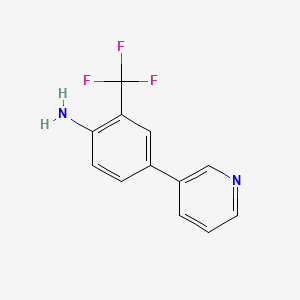
![N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13194466.png)

![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)
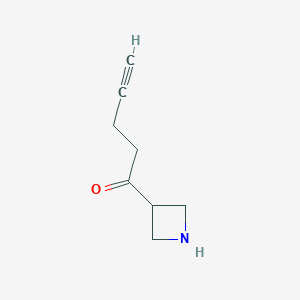

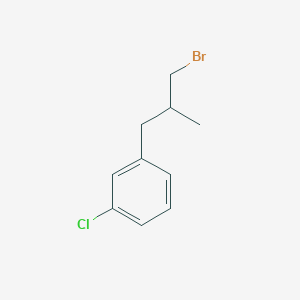
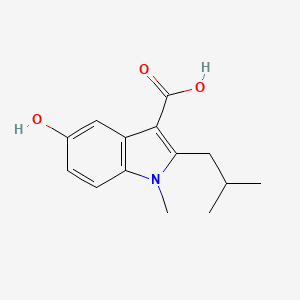
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
